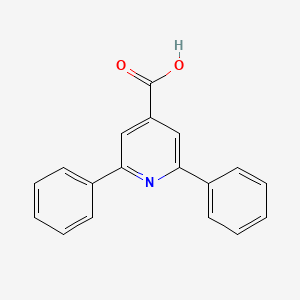

2,6-Diphenylisonicotinic acid

Descripción

2,6-Diphenylisonicotinic acid (CAS: 38947-57-8) is a pyridine-based carboxylic acid derivative with two phenyl groups at the 2- and 6-positions of the pyridine ring. Its synthesis involves the hydrolysis of ethyl 2,6-diphenylisonicotinate under alkaline conditions, yielding 70% product with a melting point of 265°C . Key spectroscopic features include:

- IR: Broad O-H stretch (3500–2600 cm⁻¹), C=O (1698 cm⁻¹), and aromatic C=N (1555 cm⁻¹) .

- ¹H-NMR: Aromatic protons (δ 7.49–8.26 ppm) and a carboxylic acid proton (δ 13.98 ppm) .

- UV-Vis: π→π* transition at 293 nm and n→π* (COO⁻) at 330 nm .

The compound’s rigid aromatic structure and carboxylate group make it a versatile ligand for metal coordination, particularly with lanthanides (e.g., Eu(III)), where it exhibits blue-shifted absorption bands (290 nm, 319 nm) upon complexation .

Propiedades

IUPAC Name |

2,6-diphenylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(21)15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKUURSWFJBXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392975 | |

| Record name | 2,6-Diphenylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261583 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38947-57-8 | |

| Record name | 2,6-Diphenylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diphenylisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Diphenylisonicotinic acid can be synthesized through the reaction of ethyl 2,6-diphenylisonicotinate with a potassium hydroxide (KOH) solution in ethanol. The reaction typically involves heating the mixture to facilitate the hydrolysis of the ester group, resulting in the formation of the desired acid.

Industrial Production Methods: In an industrial setting, the synthesis of 2,6-Diphenylisonicotinic acid may involve large-scale reactions using similar conditions but with optimized parameters to ensure higher yields and purity. The process may also include purification steps such as recrystallization to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Diphenylisonicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of 2,6-Diphenylisonicotinic acid can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2,6-Diphenylisonicotinic acid is utilized across diverse scientific fields:

- Organic Synthesis: It serves as a building block for creating complex organic molecules .

- Pharmaceutical Development: The compound is explored for potential applications in drug design due to its unique chemical properties . Some studies suggest it acts as an antagonist for the histamine H3 receptor, which is involved in regulating neurotransmission within the central nervous system. This antagonism may have potential in treating neurological disorders such as sleep disturbances and Alzheimer's disease, though further research is needed.

- Material Science: It is employed in formulating advanced materials like polymers and coatings, enhancing their thermal stability and mechanical strength .

- Analytical Chemistry: It functions as a reagent in analytical methods, assisting in detecting and quantifying substances in complex mixtures .

- Catalysis Research: The compound is investigated as a ligand in catalytic processes, with the aim of improving reaction efficiency and selectivity in various chemical reactions . In one study, 2,6-diphenylisonicotinic acid was used in a scrambling reaction with dirhodium tetracarboxylate .

Chemical Properties and Reactions

The chemical behavior of 2,6-diphenylisonicotinic acid can be attributed to the reactivity of its carboxylic acid group and the nitrogen atom in the pyridine ring. Common reactions include esterification, amidation, and salt formation. These reactions are crucial for modifying the compound for use in medicinal chemistry and materials science.

Research indicates that 2,6-diphenylisonicotinic acid exhibits significant biological activity, with studies suggesting potential antimicrobial and anti-inflammatory properties. Its structural similarity to other biologically active compounds enables it to interact with various biological targets, including enzymes and receptors involved in disease processes. Some studies have explored the potential antidepressant effects of 2,6-DPINA, but the data is limited and requires further investigation to understand its efficacy and mechanisms.

Mecanismo De Acción

The mechanism by which 2,6-Diphenylisonicotinic acid exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the specific context in which the compound is used.

Comparación Con Compuestos Similares

Research Findings and Data Tables

Table 1: Physical Properties of Pyridinecarboxylic Acids

Table 2: UV-Vis Spectral Comparison

| Compound | λmax (nm) | Transition Type | Shift Upon Complexation |

|---|---|---|---|

| 2,6-Diphenylisonicotinic acid | 293, 330 | π→π, n→π (COO⁻) | Blue shift (Δλ = 3–11 nm) |

| Dipicolinic acid | 270, 310 | π→π, n→π | Red shift |

Actividad Biológica

2,6-Diphenylisonicotinic acid (DPIA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of DPIA, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

DPIA is characterized by its isonicotinic acid framework fused with two phenyl groups at the 2 and 6 positions. The molecular formula is , with a molecular weight of approximately 275.32 g/mol. The synthesis of DPIA typically involves the reaction of isonicotinic acid derivatives with phenyl substituents through various organic reactions.

Synthesis Example

One synthetic route involves the heteroaromatization of ethyl 2-cyano-4-oxo-2-(2-oxo-2-arylethyl)-4-aryl-butanoates, yielding DPIA with a reported yield of 70% and a melting point of 265 °C .

Biological Activity

DPIA exhibits a range of biological activities, including anti-inflammatory, antitumor, and antibacterial effects. Below are detailed findings from various studies.

Anti-inflammatory Activity

Research indicates that DPIA acts as an inhibitor of the STAT3 signaling pathway, which is crucial in mediating inflammatory responses. Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Antitumor Effects

DPIA has been investigated for its antitumor properties. In vitro studies have demonstrated that DPIA can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation. For instance, studies show that DPIA can downregulate Bcl-2 family proteins, thereby promoting cancer cell death .

Antibacterial Activity

DPIA also exhibits antibacterial properties against various pathogens. It has shown effectiveness in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Inhibition of Inflammatory Cytokines

In a study focusing on chronic inflammatory models, DPIA significantly reduced levels of TNF-alpha and IL-6 in treated subjects compared to controls. This reduction correlated with decreased tissue damage and improved clinical outcomes in models of arthritis .

Case Study 2: Antitumor Efficacy

Another study evaluated the effects of DPIA on breast cancer cell lines. Results indicated that treatment with DPIA resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .

Data Summary

The following table summarizes key findings related to the biological activity of DPIA:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels (TNF-alpha, IL-6) | STAT3 inhibition |

| Antitumor | Induced apoptosis in cancer cells | Modulation of Bcl-2 family proteins |

| Antibacterial | Inhibition of bacterial growth | Disruption of cell membranes |

Q & A

Q. What are the standard synthetic procedures for 2,6-Diphenylisonicotinic acid, and how can yield be optimized?

The synthesis involves refluxing ethyl 2,6-diphenylisonicotinate with potassium hydroxide in ethanol/water (4 hours), followed by acidification to precipitate the product (70% yield) . Key characterization includes IR (carboxylic acid C=O stretch at ~1698 cm⁻¹), ¹H-NMR (aromatic protons at δ 7.49–8.26 ppm), and elemental analysis (C, H, N) . To optimize yield, consider varying reaction time, temperature, or base concentration, and ensure thorough purification via recrystallization (ethanol is preferred) .

Q. Which spectroscopic and analytical methods are essential for characterizing 2,6-Diphenylisonicotinic acid?

Core techniques include:

- FTIR : Confirms carboxylic acid functionality (broad O-H stretch at 3500–2600 cm⁻¹, C=O at ~1698 cm⁻¹) .

- ¹H-NMR : Identifies aromatic proton environments and hydrogen bonding in the carboxylic group (δ 13.98 ppm) .

- UV-Vis spectroscopy : Detects π→π* transitions in the aromatic system (λmax ~270–300 nm in DMSO) .

- Elemental analysis : Validates purity and stoichiometry (e.g., C: 78.53%, H: 4.76%, N: 5.09%) .

Q. How does 2,6-Diphenylisonicotinic acid interact with lanthanide ions, and what experimental steps are required to synthesize its complexes?

The carboxylate group coordinates with lanthanides (e.g., Eu³⁺, Gd³⁺) via hard acid-base interactions . A typical synthesis involves:

- Converting the acid to its sodium salt using NaOH.

- Reacting the salt with lanthanide chlorides/nitrates (e.g., EuCl₃·6H₂O) in aqueous or mixed solvents.

- Purifying complexes via crystallization and verifying coordination through luminescence spectroscopy (e.g., europium(III) emission at ~615 nm) .

Advanced Research Questions

Q. How can contradictions in UV-Vis and emission spectral data between the ligand and its lanthanide complexes be resolved?

Discrepancies may arise from solvent effects (e.g., DMSO polarity), concentration differences (10⁻⁴ M), or energy transfer efficiency. For example, the ligand’s UV-Vis absorbance (Figure 2A) may shift in complexes (Figure 2B) due to metal-ligand charge transfer . To resolve contradictions:

Q. What challenges arise when using 2,6-Diphenylisonicotinic acid as a novel ligand in coordination chemistry, and how can they be addressed?

Challenges include:

- Limited prior literature : Only one report on gold(III) complexes exists, requiring rigorous validation of new lanthanide complexes .

- Solubility : Poor solubility in non-polar solvents may complicate crystallization. Use polar aprotic solvents (e.g., DMSO) or co-ligands for stabilization.

- Characterization ambiguity : Employ X-ray crystallography to confirm coordination geometry and ancillary ligand roles .

Q. How can researchers design experiments to probe the ligand’s role in sensitizing lanthanide ion luminescence?

- Excitation spectra : Compare ligand-centered excitation (e.g., 270–300 nm) with metal-centered emission (e.g., Eu³⁺ at 615 nm) to confirm energy transfer .

- Lifetime measurements : Calculate luminescence lifetimes to distinguish between radiative and non-radiative pathways.

- Quenching studies : Introduce competitive ligands (e.g., EDTA) to assess binding stability and energy transfer efficiency .

Q. What methodologies are recommended for resolving discrepancies in purity assessments between elemental analysis and spectroscopic data?

- Cross-validation : Combine elemental analysis with mass spectrometry (e.g., MS m/z 275 [M⁺] for the ligand) .

- Thermogravimetric analysis (TGA) : Detect hydrate or solvent residues (e.g., 3H₂O in Eu complexes) .

- HPLC : Quantify impurities using reverse-phase chromatography with UV detection .

Methodological Guidance

How should researchers formulate hypothesis-driven questions about the ligand’s electronic properties?

Use frameworks like PICO (Population: ligand/metal systems; Intervention: structural modifications; Comparison: known ligands; Outcome: luminescence efficiency) . Example hypothesis: "Introducing electron-withdrawing groups to the phenyl rings will enhance ligand-to-metal energy transfer by lowering the LUMO energy."

Q. What strategies ensure reproducibility in synthesizing and characterizing 2,6-Diphenylisonicotinic acid derivatives?

Q. How can computational tools augment experimental studies of this ligand?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.